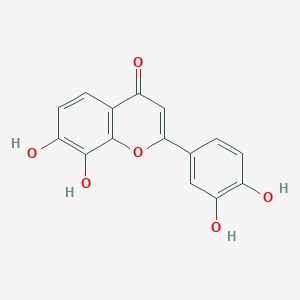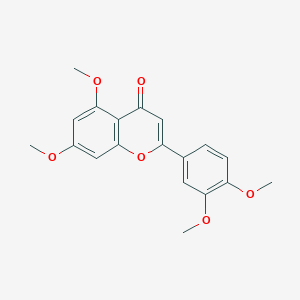
2',3,4-Trihydroxychalcone
Vue d'ensemble
Description
2’,3,4-Trihydroxychalcone is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da . It is also known as an estrogen receptor alpha (ERα) ligand .
Synthesis Analysis
Chalcones, including 2’,3,4-Trihydroxychalcone, are important secondary metabolites of plants that belong to the flavonoid family . They can be synthesized from 3,4-dimethoxycinnamic acid . The structure-activity relationship study suggests that the 2’,4’,6’-trihydroxyl substructure in the chalcone skeleton is efficacious for the inhibition of tyrosinase activity .Molecular Structure Analysis
The molecular structure of 2’,3,4-Trihydroxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C .Physical And Chemical Properties Analysis
2’,3,4-Trihydroxychalcone has several physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C . It also has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 185.1±3.0 cm3 .Applications De Recherche Scientifique
Propriétés anxiolytiques et sédatives
La 2',3,4-trihydroxychalcone (abrégée en TDC) présente des effets anxiolytiques et sédatifs. Une étude a révélé que la TDC, ainsi qu'une autre chalcone appelée isoliquiritigénine (ISL), présentait une activité similaire à celle du diazépam (un médicament anxiolytique courant). Ces résultats suggèrent des applications potentielles dans la gestion de l'anxiété et la réduction du stress.
Modulation des récepteurs aux œstrogènes
Les chercheurs ont identifié la TDC comme un ligand du récepteur alpha des œstrogènes (ERα). Elle reprogramme les actions de l'estradiol (E2) pour réguler des gènes uniques dans les cellules osseuses. Cette propriété pourrait contribuer à améliorer le profil de sécurité de l'hormonothérapie substitutive (HTS) de la ménopause .
Activité anti-inflammatoire
La TDC a été étudiée pour son potentiel anti-inflammatoire. Elle inhibe la différenciation des cellules Th17 en se liant directement au domaine de liaison au ligand (LBD) de RORγt, un facteur de transcription clé impliqué dans les réponses immunitaires . Cela suggère un rôle dans la gestion des affections inflammatoires.
Propriétés antidépressives
Dans une étude, un dérivé de la TDC appelé 4-fluoro-2',4',6'-trihydroxychalcone a présenté une activité antidépresseure . Des recherches supplémentaires sont nécessaires, mais cette découverte laisse entrevoir son potentiel dans les troubles de l'humeur.
Mécanisme D'action
Target of Action
The primary target of 2’,3,4-Trihydroxychalcone is the estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of genes and cell proliferation .
Mode of Action
2’,3,4-Trihydroxychalcone modulates the responses mediated by ERα . It alters the activity of ERα on gene regulation and cell proliferation without competing with estrogen for binding to ERα . This unique mode of action has led to 2’,3,4-Trihydroxychalcone being termed a "reprogramming compound" .
Biochemical Pathways
2’,3,4-Trihydroxychalcone affects the ERα-mediated responses in cells . When combined with estrogen, it produces a synergistic activation with ERα on reporter and endogenous genes . It also prevents the estrogen-induced activation of the MAPK pathway and c-MYC transcription .
Pharmacokinetics
Chalcones, the class of compounds to which 2’,3,4-trihydroxychalcone belongs, are known to exhibit diverse therapeutic and pharmacological activities
Result of Action
The action of 2’,3,4-Trihydroxychalcone results in the alteration of gene regulation and cell proliferation . It blocks the proliferation of MCF-7 breast cancer cells by preventing the estrogen-induced activation of MAPK and c-MYC transcription .
Action Environment
It is known that chalcones, in general, can modulate a number of signaling molecules and cascades related to disease modification
Safety and Hazards
Orientations Futures
2’,3,4-Trihydroxychalcone has potential for long-term therapy in menopausal hormone therapy (MHT) due to its ability to modulate ERα-mediated responses . It may improve the safety profile of MHT by reprogramming the actions of estradiol (E2) to regulate unique genes . This compound represents a new class of ERα reprogramming drugs that can potentially be combined with existing estrogens to produce a safer MHT regimen .
Analyse Biochimique
Biochemical Properties
2’,3,4-Trihydroxychalcone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to modulate estrogen receptor (ER)-mediated responses . It also exhibits promising activity against enzymes such as COX-1 and COX-2 . The nature of these interactions involves the modulation of the activity of these enzymes and proteins, thereby influencing various biochemical processes .
Cellular Effects
The effects of 2’,3,4-Trihydroxychalcone on cells are diverse and significant. It has been found to modulate estrogen receptor (ER)-mediated responses, thereby influencing gene regulation and cell proliferation . It also blocks the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription .
Molecular Mechanism
The molecular mechanism of action of 2’,3,4-Trihydroxychalcone involves its interaction with various biomolecules. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .
Temporal Effects in Laboratory Settings
It has been found to produce a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .
Metabolic Pathways
2’,3,4-Trihydroxychalcone is involved in the flavonoid biosynthetic pathway . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2',3,4-Trihydroxychalcone involves the condensation of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde, followed by cyclization and dehydration.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4-dihydroxybenzaldehyde", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1.0 mmol) and 3,4-dihydroxybenzaldehyde (1.0 mmol) in ethanol (10 mL) and add a few drops of sodium hydroxide solution (10%).", "Step 2: Heat the reaction mixture at 70-80°C for 4-5 hours with constant stirring.", "Step 3: Allow the reaction mixture to cool to room temperature and add water (10 mL) to it.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Evaporate the solvent under reduced pressure to obtain a yellow solid, which is 2',3,4-Trihydroxychalcone." ] } | |
| 6272-43-1 | |
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(Z)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5- |
Clé InChI |
PSYVAIWGYVDYHN-ALCCZGGFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)/C=C\C2=CC(=C(C=C2)O)O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Synonymes |
3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2',3,4-trihydroxychalcone metabolized in the body?
A1: Research using rat models shows that this compound undergoes methylation to form its 3-O-methyl ether. [] This conjugated metabolite is then excreted through bile and urine. [] Interestingly, the study also observed demethylation of other methylated chalcones (3-O-methylbutein and 4-O-methylbutein) both in vivo and in vitro when incubated with rat intestinal microflora. [] This suggests the gut microbiome plays a role in the metabolism of these compounds.
Q2: What are the reported biological activities of this compound and its derivatives?
A2: Studies indicate that this compound and its derivatives exhibit antioxidant and anti-inflammatory properties. [] Specifically, this compound demonstrated potent radical scavenging activity in the DPPH assay. [] Furthermore, its presence alongside other chalcones and flavonoids was identified in extracts from Stevia lucida, a plant known for its medicinal properties. [] This suggests potential therapeutic applications for this compound.
Q3: Are there any enzymatic applications for this compound?
A3: Research points towards the potential application of enzymes in modifying this compound. A study demonstrated the use of a novel thermophilic laccase-like multicopper oxidase from Thermothelomyces thermophila for the oxidative cyclization of this compound. [] This highlights the potential for enzymatic modification of this compound for various applications, including the synthesis of novel derivatives.
Q4: Can you explain the structure-activity relationship (SAR) studies conducted on this compound derivatives?
A4: Research synthesized various derivatives of this compound, modifying the phenolic hydroxyl groups through methylation, methylenation, protection, and prenylation. [] Bioactivity studies revealed that the presence of 3,4-dihydroxyl substituents was crucial for antioxidant activity in the DPPH and 13-lipooxygenase (LOX) assays. [] This suggests the importance of these specific hydroxyl groups for the observed bioactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)







